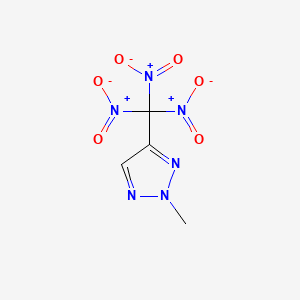
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole is a chemical compound known for its unique structure and properties It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole typically involves the nitration of a precursor compound. One common method involves the use of concentrated nitric acid as a nitrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may produce amines .
Aplicaciones Científicas De Investigación
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-nitroimidazole: This compound has a similar structure but lacks the trinitromethyl group.
2-Methyl-4-nitrobenzoic acid: This compound has a similar nitro group but a different core structure.
Uniqueness
2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole is unique due to its trinitromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high energy density, such as explosives and propellants .
Propiedades
Número CAS |
116057-95-5 |
|---|---|
Fórmula molecular |
C4H4N6O6 |
Peso molecular |
232.11 g/mol |
Nombre IUPAC |
2-methyl-4-(trinitromethyl)triazole |
InChI |
InChI=1S/C4H4N6O6/c1-7-5-2-3(6-7)4(8(11)12,9(13)14)10(15)16/h2H,1H3 |
Clave InChI |
LTJCYNVVCABISF-UHFFFAOYSA-N |
SMILES canónico |
CN1N=CC(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


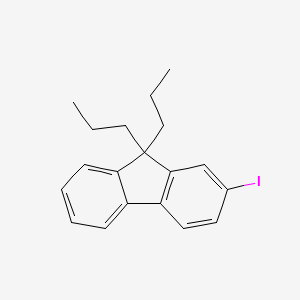
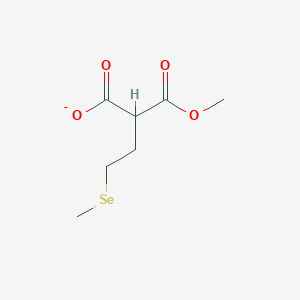
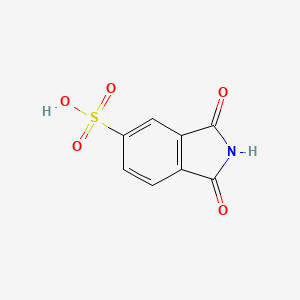
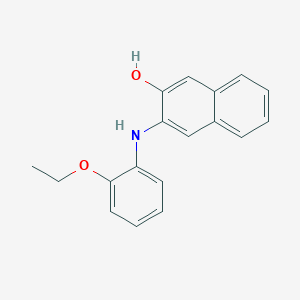
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
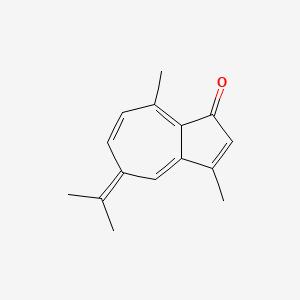
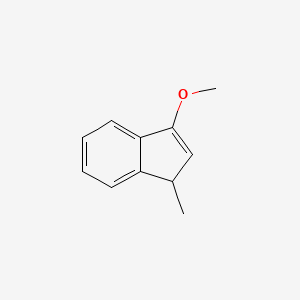
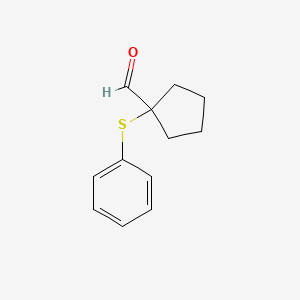
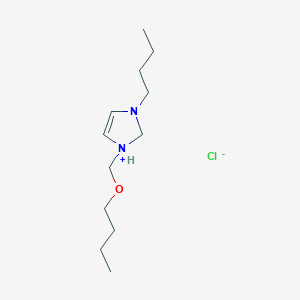
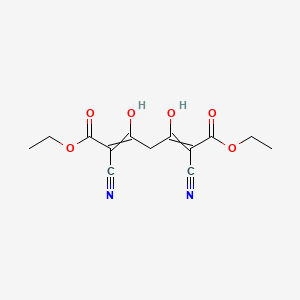
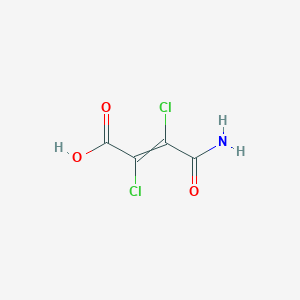
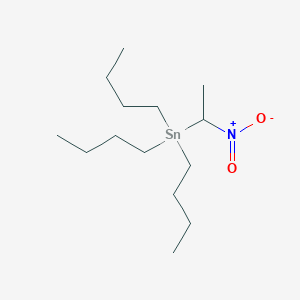
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
